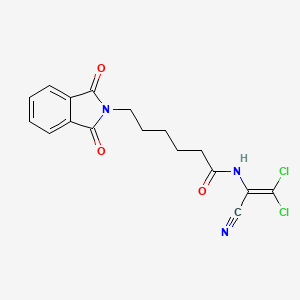

N-(2,2-Dichloro-1-cyanoeth-1-en-1-yl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide

Description

The compound N-(2,2-Dichloro-1-cyanoeth-1-en-1-yl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide (CAS: 1652554-15-8) is a structurally complex molecule with the molecular formula C₁₇H₁₅Cl₂N₃O₃ and a molecular weight of 380.23 g/mol . Its core structure consists of a hexanamide backbone linked to a 1,3-dioxo-isoindole moiety at the 6-position and a dichloro-cyanoethenyl group at the terminal amide nitrogen. While explicit data on its applications are unavailable in the provided evidence, its structural features align with compounds investigated for agrochemical or pharmaceutical purposes, such as protease inhibition or ligand-receptor interactions .

Properties

Molecular Formula |

C17H15Cl2N3O3 |

|---|---|

Molecular Weight |

380.2 g/mol |

IUPAC Name |

N-(2,2-dichloro-1-cyanoethenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide |

InChI |

InChI=1S/C17H15Cl2N3O3/c18-15(19)13(10-20)21-14(23)8-2-1-5-9-22-16(24)11-6-3-4-7-12(11)17(22)25/h3-4,6-7H,1-2,5,8-9H2,(H,21,23) |

InChI Key |

NCXHXPBWPQKVNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC(=C(Cl)Cl)C#N |

Origin of Product |

United States |

Biological Activity

N-(2,2-Dichloro-1-cyanoeth-1-en-1-yl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide (CAS No. 1652554-15-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : CHClNO

- Molecular Weight : 380.23 g/mol

- Structural Components :

- A hexanamide backbone

- A dichloro-cyanoethenyl group

- A dioxo-isoindole moiety

These structural features suggest potential interactions with biological macromolecules, which may lead to various pharmacological effects .

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity . Research has shown that compounds with similar structural motifs often demonstrate cytotoxic effects against various cancer cell lines.

In vitro evaluations using the National Cancer Institute (NCI) Developmental Therapeutics Program protocols assessed the compound's efficacy against a panel of approximately sixty cancer cell lines. The results indicated that the compound exhibited low-level anticancer activity with notable sensitivity observed in leukemia cell lines (K-562 and SR), alongside moderate effects on colon cancer (HCT-15) and melanoma (SK-MEL-5) .

| Cell Line | Sensitivity |

|---|---|

| K-562 (Leukemia) | High |

| HCT-15 (Colon) | Moderate |

| SK-MEL-5 (Melanoma) | Moderate |

The mechanism of action for this compound appears to involve:

- Enzyme Inhibition : Potentially acting as an inhibitor of specific enzymes or receptors involved in cancer cell proliferation and survival.

- Apoptosis Induction : Interaction with cellular pathways that regulate apoptosis suggests a role in promoting programmed cell death in malignant cells.

Further research is necessary to elucidate these mechanisms fully and to identify specific molecular targets within biological systems .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against structurally related compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 6-(1,3-Dioxoisoindol-2-yl)hexanamide | CHNO | Lacks dichloro substitution |

| N,N-Dioctylhexanamide | CHNO | Simple alkyl chain without dioxo group |

| 6-(2,5-Dioxo-pyrrolidinyl)hexanoic acid | CHNO | Contains a pyrrolidine ring |

This table illustrates how the unique functional groups in N-(2,2-Dichloro...) may confer distinct biological activities compared to its analogs .

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that N-(2,2-Dichloro-1-cyanoeth-1-en-1-yl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide may have anticancer properties. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. Research has suggested that this compound could act as an inhibitor of specific enzymes involved in tumor growth and proliferation.

Enzyme Inhibition

The structural features of this compound suggest potential interactions with cellular pathways related to apoptosis (programmed cell death) and cell proliferation. Studies are ongoing to identify specific enzyme targets and elucidate the mechanism of action, which may lead to the development of novel therapeutic agents for cancer treatment.

Research into the biological activity of this compound has involved various in vitro assays to assess its efficacy against different biological systems:

| Compound Name | Activity Type | Reference |

|---|---|---|

| N-(2,2-Dichloro... | Antitumor | |

| 4-Chloro-N-(2,2-Dichloro...) | Enzyme Inhibition | |

| 6-(1,3-Dioxoisoindol...) | Cytotoxicity |

Synthesis and Research Methodologies

The synthesis of N-(2,2-Dichloro-1-cyanoeth-1-en-1-y)-6-(1,3-dioxo... involves multiple steps requiring precise control over reaction conditions to ensure high yields and purity. The methodologies typically include:

- Reagent Selection : Careful selection of reagents that will yield the desired functional groups.

- Reaction Conditions : Optimization of temperature, solvent, and time to maximize yield.

- Purification Techniques : Use of chromatography or recrystallization to isolate the final product.

Case Studies

Several studies have explored the biological implications of this compound:

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of N-(2,2-Dichloro...) on various cancer cell lines using standard protocols such as the MTT assay. Results indicated significant reductions in cell viability at micromolar concentrations.

Case Study 2: Mechanistic Insights

Another investigation focused on understanding how this compound interacts with cellular pathways. It was found to induce apoptosis in treated cells via activation of caspases, a critical component in programmed cell death.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a family of hexanamide derivatives featuring the 1,3-dioxo-isoindole group. Below is a comparative analysis of structurally related analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Features |

|---|---|---|---|---|---|

| Target Compound | 1652554-15-8 | C₁₇H₁₅Cl₂N₃O₃ | 380.23 | 2,2-Dichloro-1-cyanoethenyl | High electrophilicity due to Cl and CN groups; potential for covalent binding |

| 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-isopropylphenyl)hexanamide | - | C₂₃H₂₆N₂O₃ | 378.47 | 2-Isopropylphenyl | Bulky aromatic substituent; may enhance lipophilicity |

| 6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)hexanamide | 1443664-77-4 | C₁₆H₁₆Cl₃N₂O₄ | 406.67 | 2,2,2-Trichloro-1-hydroxyethyl | Polar hydroxy group; trichloromethyl enhances steric hindrance |

| 6-(1,3-Dioxoisoindol-2-yl)-N-[3-methyl-1-(4-nitrophenyl)indol-2-yl]hexanamide | 138349-44-7 | C₂₈H₂₅N₄O₄ | 487.53 | 4-Nitrophenyl-indolyl | Electron-withdrawing nitro group; extended π-system for potential intercalation |

Key Observations:

Substituent Diversity: The target compound’s dichloro-cyanoethenyl group distinguishes it from analogs with aromatic (e.g., 2-isopropylphenyl) or polar (e.g., trichloro-hydroxyethyl) substituents .

Electrophilicity: The cyano (CN) and dichloro (Cl₂) groups in the target compound likely increase its electrophilic character compared to the nitro group in 138349-44-7, which is resonance-stabilized .

Steric Effects : Bulky substituents like the trichloro-hydroxyethyl group in 1443664-77-4 may hinder molecular interactions, whereas the target compound’s linear ethenyl group could improve membrane permeability .

Substituent Effects on Physicochemical Properties

While explicit experimental data (e.g., solubility, logP) are unavailable, structural inferences can be made:

- Lipophilicity : The 2-isopropylphenyl analog (C₂₃H₂₆N₂O₃) is predicted to have higher lipophilicity than the target compound due to its aromatic hydrophobic group .

- Stability: The nitro group in 138349-44-7 may confer UV absorption properties, whereas the dichloro-cyanoethenyl group in the target compound could render it susceptible to nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.